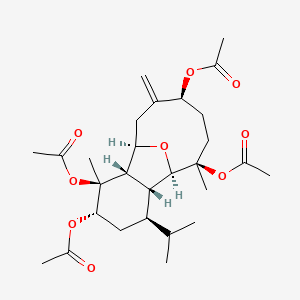
Eunicellin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eunicellin, also known as this compound, is a useful research compound. Its molecular formula is C28H42O9 and its molecular weight is 522.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
TiCl₄-Mediated [4+3] Annulation
A landmark synthesis of deacetoxyalcyonin acetate utilized a TiCl₄-catalyzed [4+3] annulation to construct the hydroisobenzofuran core :
textStep 1: Cyclopropane opening with TiCl₄ generates a transient oxonium ion. Step 2: Intramolecular trapping forms the 8-oxabicyclo[3.2.1]octane framework.
This method achieved the target in 17 steps with high stereocontrol, enabling access to diverse this compound analogs .
Gold-Catalyzed Cascade Reactions
Gold(I) catalysts promote cycloisomerization of 1,7-diynes to form the tricyclic this compound core:
1 7 DiyneAu I Tricyclic this compound Skeleton
This strategy was pivotal in the collective synthesis of cladiellins, demonstrating functional group tolerance and scalability .
Enzymatic Modifications
Bacterial eunicellane synthases exhibit remarkable plasticity:
| Enzyme | Key Residues | Product Diversity |
|---|---|---|
| Bnd4 | Asp94, W316 | Eunicellanes, cembrenes |
| AlbS | Pro-R H transfer | trans-Eunicellanes |
Mutation of W316 in Bnd4 shifts product preference toward cembrenes, highlighting the role of aromatic residues in stabilizing cationic intermediates .
Functionalization and Derivatization
Eunicellins undergo site-selective modifications:
-
Epoxidation : Epoxy derivatives serve as intermediates for deoxygenation to alkenes (e.g., Mo-catalyzed deoxygenation) .
-
Esterification : Natural analogs like cladielloides A (1) and B (2) feature 2-hydroxybutyroxy groups, enhancing bioactivity .
Biological Activity Correlations
Cladielloide B (2) demonstrates notable bioactivity:
| Assay | IC₅₀ (μg/mL) | Reference Compound |
|---|---|---|
| Superoxide anion | 5.9 ± 0.7 | DPI (0.8 ± 0.2) |
| Elastase release | 6.5 ± 1.9 | Elastatinal (30.8 ± 5.7) |
The 2-hydroxybutyroxy group in 2 is critical for potency, as its removal (e.g., in 1 ) reduces activity by ~3-fold .
Q & A
Basic Research Questions
Q. How is the molecular structure of new Eunicellin derivatives determined?
To elucidate structures, researchers combine high-resolution electrospray ionization mass spectrometry (HRESIMS) with 2D nuclear magnetic resonance (NMR) spectroscopy. For example, enantiomeric differentiation requires comparing optical rotation values (e.g., [α]D) and revising proton/carbon chemical shifts via NMR data cross-validation .
Q. What spectroscopic techniques are critical for characterizing Eunicellins?
Key techniques include:
- HRESIMS for molecular formula determination.
- 1D/2D NMR (COSY, HSQC, HMBC) for stereochemical and connectivity analysis.
- Optical rotation measurements to distinguish enantiomers, as seen in the differentiation of solenopodin C enantiomers .
Q. What are the challenges in isolating Eunicellins from natural sources?
Challenges include low natural abundance, structural similarity to co-occurring compounds, and instability during extraction. Marine octocorals (e.g., Cladiella spp.) require careful solvent partitioning and chromatographic separation to isolate pure compounds .
Q. How should researchers conduct a literature review for this compound studies?
Follow these steps:
- Data collection : Use academic databases (e.g., PubMed, SciFinder) to gather peer-reviewed studies.
- Pattern identification : Compare structural motifs, bioactivity trends, and synthesis routes.
- Ethical review : Assess compliance with preclinical reporting guidelines (e.g., NIH standards for in vitro assays) .
Advanced Research Questions
Q. How can contradictions in NMR data for this compound enantiomers be resolved?
Contradictions arise when stereochemical assignments conflict with optical rotation values. For example, solenopodin C ([α]D +105.6) and its enantiomer ([α]D −51) were distinguished by revising chemical shifts for C-8, C-9, and C-12 methylene protons via 2D NMR reanalysis .
Q. What experimental design principles apply to testing this compound bioactivity?
- Hypothesis-driven design : Define independent/dependent variables (e.g., concentration vs. cytotoxicity).
- Pre-registered analysis plans : Specify statistical methods, outlier handling, and sensitivity analyses to minimize bias .
- Reproducibility : Document detailed synthesis protocols and raw data in supplementary materials .
Q. How should researchers address conflicting bioactivity results across studies?
- Methodological audit : Compare extraction protocols, assay conditions, and cell lines used.
- Data triangulation : Validate findings using orthogonal assays (e.g., enzymatic inhibition + genomic profiling).
- Contradiction analysis : Use qualitative frameworks to identify contextual or technical biases .
Q. What statistical approaches are suitable for this compound structure-activity relationship (SAR) studies?
- Multivariate analysis : Principal component analysis (PCA) to correlate structural features (e.g., substituent groups) with bioactivity.
- Pre-registered models : Define regression or machine learning models a priori to avoid overfitting .
Q. How can ecological studies on this compound-producing organisms be optimized?
- Field sampling : Use stratified random sampling to capture biodiversity in marine ecosystems.
- Metabolomic integration : Pair this compound quantification with host organism transcriptomics to study biosynthetic pathways .
Q. What strategies ensure reproducibility in this compound synthesis?
- Detailed supplementary protocols : Include step-by-step reaction conditions and purification thresholds.
- Open data repositories : Deposit raw NMR/MS spectra in platforms like Zenodo for peer validation .
Q. Methodological Guidelines
- Data transparency : Adhere to PLOS standards by depositing large datasets in public repositories (e.g., GenBank, ChEMBL) .
- Ethical compliance : Follow NIH guidelines for preclinical studies, including cell line authentication and statistical rigor .
- Conflict resolution : Use tools like Frase or Clearscope to map "People Also Asked" questions and address gaps in existing literature .
特性
分子式 |
C28H42O9 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC名 |
[(1R,2R,3R,5S,6S,7S,8R,11S,14R)-5,6,14-triacetyloxy-6,14-dimethyl-10-methylidene-3-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecan-11-yl] acetate |
InChI |
InChI=1S/C28H42O9/c1-14(2)20-13-23(34-17(5)30)28(9,37-19(7)32)25-22-12-15(3)21(33-16(4)29)10-11-27(8,36-18(6)31)26(35-22)24(20)25/h14,20-26H,3,10-13H2,1-2,4-9H3/t20-,21+,22-,23+,24-,25-,26-,27-,28-/m1/s1 |
InChIキー |
UHTGOZICXQLEID-CRJFWYMTSA-N |
異性体SMILES |
CC(C)[C@H]1C[C@@H]([C@@]([C@H]2[C@@H]1[C@@H]3[C@](CC[C@@H](C(=C)C[C@H]2O3)OC(=O)C)(C)OC(=O)C)(C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(C)C1CC(C(C2C1C3C(CCC(C(=C)CC2O3)OC(=O)C)(C)OC(=O)C)(C)OC(=O)C)OC(=O)C |
同義語 |
eunicellin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















